molecular formula C18H17BrN2O2 B5190225 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5190225
M. Wt: 373.2 g/mol
InChI Key: WRAJUVCFXVFUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group and a phenylethylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or a substituted amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Phenylethylamino Group: The phenylethylamino group can be attached through a reductive amination reaction involving a phenylethylamine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)pyrrolidine-2-one
  • 1-(4-Bromophenyl)pyrrolidine

Uniqueness

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both a bromophenyl group and a phenylethylamino group, which confer distinct chemical and biological properties

Biological Activity

1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18BrN2O. The compound features a bromophenyl group and a phenylethylamino moiety attached to a pyrrolidine-2,5-dione core.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Core : Cyclization of appropriate precursors under acidic conditions.
  • Bromination : Introduction of the bromine atom into the phenyl group.
  • Attachment of the Phenylethylamino Group : This is accomplished through nucleophilic substitution reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Properties

Several studies have evaluated the compound's effectiveness against cancer cell lines. For instance, it has shown significant inhibition of human placental aromatase and other enzymes involved in steroidogenesis, which are critical in hormone-dependent cancers:

CompoundTarget EnzymeIC50 (µM)
This compoundAromataseNot specified
Comparative CompoundAminoglutethimide20.0 ± 2.6

These findings suggest that the compound may act as a lead for developing new anticancer agents targeting hormone-sensitive pathways .

Neuropharmacological Effects

The compound has also been studied for its interaction with serotonin receptors. It demonstrated affinity for the 5-HT1A receptor and serotonin transporter protein (SERT), indicating potential applications in treating mood disorders:

CompoundReceptor TypeBinding Affinity
This compound5-HT1AHigh
Comparative CompoundsVarious SERT ligandsModerate to High

In vivo tests confirmed its functional activity at the 5-HT1A receptor, suggesting its role in modulating neurotransmitter systems involved in depression and anxiety .

The biological activity of this compound is largely attributed to its structural components:

  • Bromophenyl Group : Enhances binding affinity to biological targets through halogen bonding.
  • Phenylethylamino Moiety : Facilitates interaction with neurotransmitter receptors and enzymes.

The precise mechanism involves inhibition of enzyme activity and modulation of receptor signaling pathways, which are critical for its anticancer and neuropharmacological effects.

Case Studies

  • Case Study on Aromatase Inhibition : A study found that derivatives similar to this compound showed promising results in inhibiting aromatase activity, paving the way for further exploration in hormone-dependent cancers .
  • Neuropharmacological Evaluation : Another study highlighted the compound's ability to bind effectively to serotonin receptors, indicating potential therapeutic applications in psychiatric disorders .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAJUVCFXVFUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.